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molecular formula C9H6ClNO B1314644 1H-indole-2-carbonyl Chloride CAS No. 58881-45-1

1H-indole-2-carbonyl Chloride

Cat. No. B1314644
M. Wt: 179.6 g/mol
InChI Key: GUMVEYKDOAQLGN-UHFFFAOYSA-N
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Patent
US08741901B2

Procedure details

To a mixture of 1H-Indole-2-carboxylic acid (2.50 g, 15.5 mmol) and acetyl chloride (31 mL, 0.43 mol) in Et2O (31.5 mL) was added phosphorus pentachloride (3.55 g, 17.1 mmol) in portions, and the mixture was then heated under reflux for 1.5 hours. The cooled reaction mixture was concentrated under reduced pressure, and the crude product obtained thus was recrystallized from heptanes to give 1H-indole-2-carbonyl chloride (2.04 g, 73%) as yellow needles.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
31.5 mL
Type
solvent
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.C([Cl:16])(=O)C.P(Cl)(Cl)(Cl)(Cl)Cl>CCOCC>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([Cl:16])=[O:12]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
31.5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
3.55 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product obtained thus
CUSTOM
Type
CUSTOM
Details
was recrystallized from heptanes

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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